2-(Benzyloxy)benzaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
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Overview
Description
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine core substituted with pyrrolidine groups and a benzyloxyphenylmethylidene hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and pyrrolidine under controlled conditions.
Introduction of the Benzyloxyphenylmethylidene Hydrazine Moiety: This step involves the condensation of benzyloxybenzaldehyde with hydrazine to form the hydrazone, followed by its reaction with the triazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The triazine core can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Corresponding hydrazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and potential biological activity.
Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The benzyloxyphenylmethylidene hydrazine moiety may interact with enzymes or receptors, modulating their activity. The triazine core can also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-DIMETHYL-1,3,5-TRIAZINE: Similar structure but with methyl groups instead of pyrrolidine.
2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-DIPHENYL-1,3,5-TRIAZINE: Similar structure but with phenyl groups instead of pyrrolidine.
Uniqueness
The presence of pyrrolidine groups in 2-[(2E)-2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE imparts unique properties, such as increased solubility and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C25H29N7O |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H29N7O/c1-2-10-20(11-3-1)19-33-22-13-5-4-12-21(22)18-26-30-23-27-24(31-14-6-7-15-31)29-25(28-23)32-16-8-9-17-32/h1-5,10-13,18H,6-9,14-17,19H2,(H,27,28,29,30)/b26-18+ |
InChI Key |
HRHMJEBGRVXBMQ-NLRVBDNBSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4)N5CCCC5 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCCC5 |
Origin of Product |
United States |
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